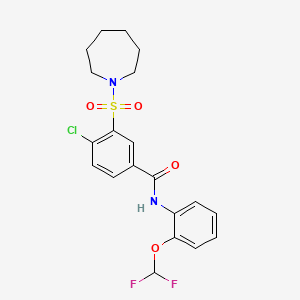
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide” is likely to be an organic compound containing several functional groups. These include an azepane ring, a sulfonyl group, a chloro group, a difluoromethoxy group, and a benzamide group. Each of these functional groups contributes to the overall properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, a seven-membered nitrogen-containing ring, could introduce some strain into the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the sulfonyl group and the amide group might increase its solubility in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics. The need for novel antimicrobial agents is critical due to the rise of multidrug-resistant bacteria .
Sirtuin Inhibitors
The compound is known to inhibit SIRT2, a member of the sirtuin family of proteins that play a role in aging and metabolic regulation. SIRT2 inhibitors are being studied for their potential in treating neurodegenerative diseases, such as Parkinson’s and Alzheimer’s .
Cancer Research
Due to its ability to interfere with specific cellular pathways, this compound is being investigated for its potential use in cancer therapy. It may help in targeting cancer cells without affecting normal cells, thereby reducing side effects compared to traditional chemotherapy .
Anti-inflammatory Agents
Research has indicated that this compound might possess anti-inflammatory properties. It could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Given its interaction with sirtuins and other cellular mechanisms, this compound is being explored for its neuroprotective effects. It could potentially protect neurons from damage in conditions like stroke or traumatic brain injury .
Drug Design and Development
The unique chemical structure of this compound makes it a valuable scaffold for designing new drugs. Researchers can modify its structure to enhance its efficacy and reduce toxicity, leading to the development of more effective therapeutic agents .
Enzyme Inhibition Studies
This compound is also used in studies focusing on enzyme inhibition. By understanding how it interacts with various enzymes, scientists can gain insights into enzyme function and develop inhibitors that can be used as drugs .
Molecular Probes
In biochemical research, this compound can serve as a molecular probe to study cellular processes. Its ability to bind to specific proteins or enzymes makes it useful for investigating the mechanisms of various biological pathways .
将来の方向性
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(difluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N2O4S/c21-15-10-9-14(13-18(15)30(27,28)25-11-5-1-2-6-12-25)19(26)24-16-7-3-4-8-17(16)29-20(22)23/h3-4,7-10,13,20H,1-2,5-6,11-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFTTFUDDVWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)

![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2513525.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2513528.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2513532.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2513537.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)